1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(2-phenylethyl)-
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Overview
Description
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(2-phenylethyl)- is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(2-phenylethyl)- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(2-phenylethyl)- undergoes several types of chemical reactions:
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles like halogens, nitro groups
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted indole compounds .
Scientific Research Applications
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(2-phenylethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroharman: Another indole derivative with similar structural features but different biological activities.
2-Methyl-1,2,3,4-tetrahydro-β-carboline: Shares the indole core but has different substituents and applications.
Uniqueness
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(2-phenylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a versatile building block in synthetic chemistry and its promising therapeutic properties set it apart from other indole derivatives .
Properties
CAS No. |
184691-65-4 |
---|---|
Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-oxo-N-(2-phenylethyl)-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c24-19(21-10-8-13-4-2-1-3-5-13)14-6-7-17-16(12-14)15-9-11-22-20(25)18(15)23-17/h1-7,12,23H,8-11H2,(H,21,24)(H,22,25) |
InChI Key |
WKBBEHQAENKQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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